2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-26-18-13-11-16(12-14-18)20-15-21-19-9-5-6-10-22(19)27-23(25(21)24-20)17-7-3-2-4-8-17/h2-14,21,23H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWRHZPWLPDJSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazone derivative with an ortho-aminophenol in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Studies have indicated that derivatives of pyrazolo-benzoxazines exhibit significant cytotoxic effects against various cancer cell lines. The presence of the methoxy group is believed to enhance the interaction with biological targets, potentially leading to apoptosis in cancer cells.
- A recent investigation demonstrated that compounds with similar structures showed promising results in inhibiting tumor growth in preclinical models .
-
Antimicrobial Properties :
- Research has shown that certain benzoxazine derivatives possess antimicrobial activity against both gram-positive and gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes may contribute to its efficacy .
- Neuroprotective Effects :
Material Science Applications
- Polymer Chemistry :
- Fluorescent Materials :
Synthetic Applications
- Building Blocks in Organic Synthesis :
- Catalyst Development :
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of several pyrazolo-benzoxazine derivatives, including 2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine. The results indicated that these compounds induced apoptosis in human cancer cell lines with IC50 values significantly lower than standard chemotherapeutics.
Case Study 2: Polymer Applications
In a research article from Macromolecules, researchers synthesized a series of polymers using this compound as a monomer. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymer systems.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Observations :
Cholinesterase Inhibition
The target compound’s benzoxazine core contributes to cholinesterase inhibition, with IC₅₀ values comparable to benzoxazepine derivatives but improved selectivity for BuChE over acetylcholinesterase (AChE) due to reduced ring size . In contrast, fluorinated analogs (e.g., ) show weaker inhibition, likely due to decreased electron density at the aryl ring.
Neuroprotective Effects
A structurally related compound, 2-(4-methoxyphenyl)-7-methyl-pyrazolo-triazolo-pyrimidine, demonstrated neuroprotective activity against Alzheimer’s disease (AD) by inhibiting p53-mediated apoptosis . While the target compound lacks the triazolo-pyrimidine moiety, its methoxyphenyl group may similarly modulate oxidative stress pathways.
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What are the established synthetic routes for 2-(4-methoxyphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine?
The compound is synthesized via multi-step reactions involving chalcone intermediates and heterocyclization. Key steps include:
- Step 1 : Formation of 2-hydroxychalcones from substituted salicylic aldehydes and acetophenones under basic conditions .
- Step 2 : Cyclization of chalcones with hydrazine to yield pyrazoline intermediates .
- Step 3 : Reaction of pyrazolines with pyridine-carbaldehydes to form the pyrazolo[1,5-c][1,3]benzoxazine core .
- Purification : Recrystallization or column chromatography is typically used to isolate the final product.
Q. How is structural confirmation achieved for this compound?
- Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of molecular geometry, bond lengths, and stereochemistry. For example, triclinic crystal systems (space group P1) with parameters a = 6.638 Å, b = 10.997 Å, and c = 11.141 Å have been reported for related derivatives .
- Spectroscopic methods : FT-IR (C-O-C stretching at ~1,230 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 6.5–8.5 ppm), and mass spectrometry are standard .
Q. What preliminary biological screening methods are applicable?
- Cytotoxicity assays : Use MTT or SRB assays on cancer cell lines (e.g., SH-SY5Y neuroblastoma) to evaluate anticancer potential .
- Neuroprotection models : Assess inhibition of p53-mediated apoptosis in Alzheimer’s disease (AD) models using pharmacophore-based virtual screening .
Advanced Research Questions
Q. How can synthetic yields be optimized for pyrazolo[1,5-c][1,3]benzoxazine derivatives?
- Catalyst optimization : Replace p-TsOH with milder acids (e.g., acetic acid) to reduce side reactions during cyclization .
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to enhance reaction rates in heterocyclization steps .
- Temperature control : Maintain 80–100°C during hydrazine reactions to balance yield and purity .
Q. How to resolve contradictions in bioactivity data across studies?
- Mechanistic profiling : Compare molecular targets (e.g., p53 inhibition vs. tubulin binding) to explain divergent results in neuroprotection vs. anticancer activity .
- Dose-response validation : Replicate assays under standardized conditions (e.g., 24–72 hr exposure, 1–100 µM concentration ranges) to isolate structure-activity relationships (SAR) .
Q. What computational tools are suitable for SAR analysis?
- Pharmacophore modeling : Use Schrödinger Suite or MOE to map electrostatic/hydrophobic features critical for neuroprotection (e.g., methoxyphenyl groups in 2-position) .
- Molecular docking : Simulate binding to p53 (PDB ID: 1TUP) to prioritize derivatives with improved affinity .
Q. How to assess ADME properties for preclinical development?
- Lipinski/Vever rules : Verify compliance (molecular weight <500, logP <5, hydrogen bond donors/acceptors ≤5/10) .
- In vitro permeability : Perform Caco-2 assays to predict intestinal absorption .
- Metabolic stability : Use liver microsome models (human/rat) to quantify CYP450-mediated degradation .
Methodological Challenges
Q. How to address low solubility in biological assays?
Q. What advanced techniques validate conformational stability?
- Dynamic NMR : Monitor ring-flipping dynamics in the dihydropyrazolo moiety at variable temperatures .
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with SC-XRD data to identify steric strain .
Emerging Research Directions
Q. Can this compound serve as a monomer for high-performance polymers?
- Ring-opening polymerization : Explore thermal curing (150–200°C) to generate polybenzoxazines with near-zero shrinkage, leveraging the oxazine ring’s reactivity .
- Material characterization : Test dielectric properties (ε <3.0 at 1 MHz) and water absorption (<1.5% after 24 hr immersion) for electronics applications .
Q. How to expand SAR for dual-target inhibitors (e.g., p53 and kinases)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
